![molecular formula C16H21N7O B5638410 (1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of molecules that have garnered interest due to their potential in treating cognitive deficits associated with psychiatric or neurological conditions such as schizophrenia and Alzheimer's disease. Research into similar compounds, like alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, has shown promise in addressing these cognitive challenges (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions that target specific pharmacophores for cognitive disorder treatments. For instance, the discovery of CP-810,123, a potent and selective alpha 7 nAChR agonist, was achieved through meticulous SAR development and in vivo efficacy studies in cognition models (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their activity and selectivity. Crystal structure analyses often reveal important interactions within the crystal lattice, such as π-stacking, which can influence the compound's biological activity. For example, a study on a similar diazenylbenzonitrile compound highlighted its folded conformation and weak intermolecular π ⋅s π interactions, which are significant for understanding its chemical behavior (Peori et al., 2005).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including condensation with aliphatic primary amines to yield derivatives with different substituents, demonstrating the versatility of their chemical structure in synthesizing a wide range of molecules (Quintela et al., 1998).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies and crystal structure, provide insights into the compound's stability and behavior under various conditions. The vaporization enthalpies of related heterocyclic compounds have been studied to understand their degree of self-association, which is important for their solubility and pharmacokinetic profiles (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and potential for forming derivatives, are fundamental for the therapeutic application of these compounds. Studies on the synthesis and conversions of related compounds into nitrogen-containing pentacyclic compounds provide valuable insights into their reactivity and potential modifications for enhanced efficacy or selectivity (Minasyan et al., 1994).
properties
IUPAC Name |
1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c24-15(4-7-22-12-17-11-20-22)23-9-13-2-3-14(23)10-21(8-13)16-18-5-1-6-19-16/h1,5-6,11-14H,2-4,7-10H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMTLCBALZVME-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.